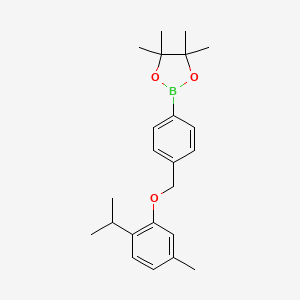

2-(4-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organic compound that features a boronate ester functional group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-isopropyl-5-methylphenol with appropriate boronic acid derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity. For instance, the phenol derivative can be reacted with boronic acid in the presence of a palladium catalyst and a base like potassium carbonate in a solvent such as toluene .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieve consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding phenolic derivatives.

Reduction: Reduction reactions can convert the boronate ester to boronic acid.

Substitution: The compound can participate in nucleophilic substitution reactions, where the boronate ester group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while substitution reactions can produce a variety of functionalized derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Recent studies have demonstrated the potential of this compound in anticancer drug development. For instance, derivatives containing similar structural motifs have shown significant antiproliferative activity against various cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) with IC50 values indicating effective cytotoxicity. The mechanism of action involves the inhibition of thymidylate synthase, which is crucial for DNA synthesis in rapidly dividing cells .

Drug Discovery

This compound serves as a building block in the synthesis of biologically active molecules. Its versatile structure allows for modifications that enhance the efficacy and specificity of drug candidates. The incorporation of the isopropyl-5-methylphenoxy moiety can improve the pharmacokinetic properties of drugs .

Organic Synthesis

Cross-Coupling Reactions

The compound is utilized as a reagent in cross-coupling reactions, which are fundamental in organic synthesis for forming carbon-carbon bonds. This application is particularly relevant in the development of pharmaceuticals and agrochemicals, where complex organic molecules are required .

Synthesis of Complex Molecules

Due to its unique boron chemistry, this compound facilitates the formation of complex structures through various synthetic pathways. It plays a crucial role in synthesizing triazole and oxadiazole derivatives that exhibit biological activity .

Material Science

Advanced Materials Development

In material science, this compound is employed in synthesizing advanced materials such as polymers and coatings. Its incorporation into materials enhances thermal and mechanical properties, making them suitable for high-performance applications .

Nanomaterials

The unique properties of boron-containing compounds make them ideal for developing nanomaterials with specific functionalities. These materials can be tailored for applications in electronics and photonics .

Biological Imaging

Fluorescent Probes

The compound has been utilized in designing fluorescent probes for biological imaging. These probes allow researchers to visualize cellular processes with high specificity and sensitivity, facilitating studies in cell biology and biochemistry .

Case Studies

Mecanismo De Acción

The mechanism by which 2-(4-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves interactions with specific molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological processes. These interactions can modulate the activity of enzymes and other proteins, influencing biochemical pathways .

Comparación Con Compuestos Similares

Similar Compounds

2-Isopropyl-5-methylphenol: A simpler phenolic compound with similar structural features.

4-Phenyl-4H-1,2,4-triazole-3-thiol: Another compound with a boronate ester group, used in different applications.

2-(Allyloxy)-1-isopropyl-4-methylbenzene: A derivative with similar functional groups but different reactivity.

Uniqueness

2-(4-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a boronate ester with an isopropyl-methylphenoxy moiety, providing distinct reactivity and applications in synthesis and material science .

Actividad Biológica

The compound 2-(4-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by a complex structure that includes a dioxaborolane ring and a phenoxy group. Its molecular formula is C23H31BO3 with a molecular weight of approximately 366.30 g/mol. The presence of the boron atom is significant as it can influence the reactivity and biological interactions of the molecule.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate phenolic precursors with boron reagents under controlled conditions. The detailed synthetic routes often include steps such as:

- Formation of the dioxaborolane ring through cyclization reactions.

- Functionalization at various positions to introduce the isopropyl and methyl groups.

Antifungal Activity

Recent studies have highlighted the antifungal properties of related compounds featuring similar structural motifs. For instance, derivatives of thiazole containing the isopropyl-5-methylphenoxy group exhibited promising antifungal activity against Candida albicans, with minimum inhibitory concentration (MIC) values significantly lower than those of standard antifungal agents like fluconazole .

These findings suggest that the biological activity may be influenced by the hydrophobic balance and electronic properties imparted by the substituents on the phenyl rings.

Cytotoxicity

In vitro studies have also assessed the cytotoxic effects of similar compounds on various cancer cell lines. Results indicate that certain derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is attributed to differences in cellular uptake mechanisms and metabolic pathways between normal and cancerous tissues .

The proposed mechanism for the biological activity of this compound may involve:

- Inhibition of fungal enzymes : Compounds with similar structures have been shown to inhibit key enzymes involved in fungal cell wall synthesis.

- Interaction with cellular membranes : The lipophilic nature of these compounds allows them to integrate into cellular membranes, disrupting integrity and function.

Case Studies

- Study on Antifungal Efficacy : A study demonstrated that derivatives similar to this compound showed enhanced antifungal activity compared to traditional treatments. The study suggested further exploration into structure-activity relationships (SAR) to optimize efficacy .

- Cytotoxicity Evaluation : In another investigation, various derivatives were tested against human cancer cell lines (e.g., HeLa and MCF-7). Results indicated that some compounds led to significant apoptosis in cancer cells while having minimal effects on non-cancerous cells .

Propiedades

IUPAC Name |

4,4,5,5-tetramethyl-2-[4-[(5-methyl-2-propan-2-ylphenoxy)methyl]phenyl]-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31BO3/c1-16(2)20-13-8-17(3)14-21(20)25-15-18-9-11-19(12-10-18)24-26-22(4,5)23(6,7)27-24/h8-14,16H,15H2,1-7H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYHGTKKQWGEAHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)COC3=C(C=CC(=C3)C)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31BO3 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.3 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.